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Compound Name: 4'-Aminobenzanilide
CAS No.: 17625-83-1
Cat. No.: B021187
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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific databases and literature,
specific experimental *H and 3C NMR spectral data for 4'-aminobenzanilide could not be
definitively located. The following guide is presented as a representative example of how such
data would be structured and interpreted. The numerical NMR data provided herein is
hypothetical and based on established chemical shift predictions and analysis of structurally

similar compounds.

Introduction

4'-Aminobenzanilide is a chemical compound of interest in various fields, including medicinal
chemistry and materials science. Its structure, featuring both a benzamide and an aniline
moiety, gives rise to a distinct spectroscopic signature. Nuclear Magnetic Resonance (NMR)
spectroscopy is a pivotal technique for the structural elucidation and purity assessment of such
organic molecules. This document provides a template for the presentation and interpretation
of *H and 3C NMR data for 4'-aminobenzanilide.
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Predicted NMR Spectral Data

The following tables summarize the predicted H and 3C NMR spectral data for 4'-
aminobenzanilide. These predictions are based on computational models and comparison
with analogous structures. The atom numbering scheme used for assignment is presented in
the molecular structure diagram below.

Table 1: Predicted *H NMR Spectral Data for 4'-Aminobenzanilide

. . Coupling

Chemical Shift o .
Protons Multiplicity Constant (J, Integration

(5, ppm)

Hz)

H-2', H-6' 7.85 d 8.5 2H
H-3', H-5' 7.50 t 7.5 2H
H-4' 7.45 t 7.5 1H
H-2, H-6 7.40 d 8.8 2H
H-3, H-5 6.70 d 8.8 2H
NH 9.80 S - 1H
NH: 5.20 s (br) - 2H

Solvent: DMSO-ds, Spectrometer Frequency: 400 MHz

Table 2: Predicted 3C NMR Spectral Data for 4'-Aminobenzanilide
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Carbon Atom

Chemical Shift (6, ppm)

C-1 134.5
C-2, C-6' 128.0
C-3,C-5' 128.8
C-4 1315
C=0 165.0
C-1 128.0
C-2,C-6 122.0
C-3,C-5 114.0
C-4 148.0

Solvent: DMSO-ds, Spectrometer Frequency: 100 MHz

Experimental Protocols

The following is a general experimental protocol for the acquisition of *H and 3C NMR spectra

for a compound such as 4'-aminobenzanilide.

Sample Preparation:

o Approximately 5-10 mg of the solid 4'-aminobenzanilide sample is accurately weighed.

e The sample is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, CDCIs, or Methanol-da4) in a clean, dry NMR tube.

e The mixture is gently agitated to ensure complete dissolution.

NMR Spectrometer Parameters:

e Instrument: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or

equivalent).
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» 'H NMR Acquisition:

o Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

[¢]

Number of Scans: 16 to 64, depending on sample concentration.

[¢]

Relaxation Delay: 1-2 seconds.

[e]

Acquisition Time: 3-4 seconds.

o

Spectral Width: -2 to 12 ppm.
e 13C NMR Acquisition:
o Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30).

Number of Scans: 1024 or more, due to the low natural abundance of 13C.

[e]

o

Relaxation Delay: 2 seconds.

[¢]

Acquisition Time: 1-2 seconds.

[¢]

Spectral Width: 0 to 200 ppm.

» Data Processing:
o Fourier transformation is applied to the acquired Free Induction Decay (FID).
o Phase and baseline corrections are performed manually.

o Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-de at 2.50 ppm
for 1H and 39.52 ppm for 13C).

Visualization of Molecular Structure and NMR
Analysis Workflow

The following diagrams illustrate the molecular structure of 4'-aminobenzanilide with atom
numbering for NMR assignments and a typical workflow for NMR data analysis.
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Structure of 4'-Aminobenzanilide with Atom Numbering
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NMR Data Analysis Workflow

Sample Preparation

NMR Data Acquisition (1H & 13C)

Data Processing (FT, Phasing, Baseline Correction)

Chemical Shift Referencing

Integration of 1H Signals Analysis of Multiplicity and Coupling Constants (1H)

Assignment of 1H and 13C Signals

Structural Elucidation and Verification

Click to download full resolution via product page

¢ To cite this document: BenchChem. [Spectroscopic Data of 4'-Aminobenzanilide: A Technical
Overview]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b021187/docs#spectroscopic-data-of-4-
aminobenzanilide-a-technical-overview]

Disclaimer & Data Validity:

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b021187/docs?utm_src=pdf-body-img#spectroscopic-data-of-4-aminobenzanilide-a-technical-overview
https://www.benchchem.com/product/b021187/docs#spectroscopic-data-of-4-aminobenzanilide-a-technical-overview
https://www.benchchem.com/product/b021187/docs#spectroscopic-data-of-4-aminobenzanilide-a-technical-overview
https://www.benchchem.com/product/b021187/docs#spectroscopic-data-of-4-aminobenzanilide-a-technical-overview
https://www.benchchem.com/product/b021187/docs#spectroscopic-data-of-4-aminobenzanilide-a-technical-overview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021187?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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